

Introduction: The Strategic Fusion of Strained Rings in Drug Design

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Compound of Interest

Compound Name: *N*-cyclobutyloxetan-3-amine

CAS No.: 1341378-53-7

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In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacokinetic properties is relentless. Among the emerging structural motifs, **N-cyclobutyloxetan-3-amine** has garnered significant attention. This unique molecule represents a strategic amalgamation of two distinct, three-dimensional (3D) saturated heterocycles: the oxetane and the cyclobutane ring systems, linked by a secondary amine. The incorporation of oxetanes has become a powerful tactic to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] Concurrently, the cyclobutylamine moiety is increasingly employed to introduce conformational rigidity and explore hydrophobic binding pockets, which can lead to enhanced potency and selectivity.[3][4]

This guide provides a comprehensive technical overview of **N-cyclobutyloxetan-3-amine**, delving into its core chemical properties, structural nuances, and spectroscopic signature. We will explore robust synthetic protocols, discuss its reactivity and stability, and, most critically, analyze its application as a high-value building block for medicinal chemists aiming to overcome prevalent challenges in drug development.

Molecular Structure and Stereoelectronic Properties

The chemical identity of **N-cyclobutyloxetan-3-amine** is defined by the covalent linkage of a cyclobutyl group to the nitrogen atom of an oxetan-3-amine. This fusion creates a molecule

with a distinct three-dimensional profile that is significantly different from its more traditional, flatter aromatic or linear aliphatic counterparts.

Caption: 2D Chemical Structure of **N-cyclobutyloxetan-3-amine**.

The structure's key features are rooted in the inherent strain of the four-membered rings:

- **Oxetane Ring:** Unlike the more stable five-membered tetrahydrofuran (THF), the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol).[2][5] This strain results in a puckered, non-planar conformation.[1][5] The endocyclic C-O-C bond angle is compressed to around 90°, exposing the oxygen's lone pair of electrons and making it an effective hydrogen bond acceptor.[1]
- **Cyclobutane Ring:** The cyclobutane ring is also puckered, with a puckering angle of about 15.5°, which serves to relieve eclipsing interactions between adjacent hydrogens.[3] This constrained conformation is a key feature utilized by medicinal chemists to lock in a specific geometry, potentially increasing binding affinity to a biological target by minimizing the entropic penalty upon binding.[4]
- **Amine Linker:** The secondary amine is sp³ hybridized with a trigonal pyramidal geometry, serving as a flexible yet defined pivot point between the two ring systems. Its basicity and hydrogen bonding capability are critical to its function in molecular interactions.

Physicochemical Properties: A Quantitative Overview

The utility of any scaffold in drug discovery is fundamentally tied to its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for **N-cyclobutyloxetan-3-amine** is not widely published, we can consolidate predicted values and properties of its core components to provide a robust profile for drug development professionals.

Property	Value (Predicted/Typical)	Significance in Drug Development
Molecular Formula	C ₇ H ₁₃ NO	Defines the elemental composition.
Molecular Weight	127.18 g/mol	Falls within the "Rule of Five" for good oral bioavailability.
CAS Number	2408977-10-8	Unique chemical identifier.
Predicted XLogP3	-0.5 - 1.0	Indicates a balance between lipophilicity (for membrane permeation) and hydrophilicity (for aqueous solubility).
Predicted pKa	-9.5 - 10.5	The secondary amine will be protonated at physiological pH (7.4), enhancing aqueous solubility.[6]
Polar Surface Area (PSA)	~21.2 Å ²	Suggests good potential for cell membrane permeability and oral absorption.
Hydrogen Bond Donors	1 (N-H)	Can participate in crucial interactions with biological targets.[7]
Hydrogen Bond Acceptors	2 (N, O)	The oxetane oxygen is a good H-bond acceptor, a key feature for replacing carbonyls.[1]
Physical Form	Colorless to pale yellow liquid	Typical for small amines.[8]

Spectroscopic Analysis for Structural Elucidation

Confident identification and characterization of **N-cyclobutylloxetan-3-amine** rely on standard spectroscopic techniques. The expected spectral data are as follows:

- ^1H NMR Spectroscopy: Protons adjacent to the nitrogen and oxygen atoms will be deshielded, appearing downfield.[\[9\]](#)
 - Oxetane Protons: The methine proton at C3 (CH-N) would likely appear around δ 3.5-4.0 ppm. The methylene protons at C2 and C4 would be diastereotopic and appear as complex multiplets, likely in the δ 4.5-5.0 ppm range.
 - Cyclobutane Protons: The methine proton attached to nitrogen would be found around δ 2.5-3.0 ppm, with the remaining methylene protons appearing as complex multiplets in the upfield region (δ 1.5-2.2 ppm).[\[10\]](#)
 - N-H Proton: A broad singlet, typically in the δ 1.0-3.0 ppm range, whose position is concentration and solvent-dependent. Its identity can be confirmed by its disappearance upon a D_2O shake.[\[11\]](#)
- ^{13}C NMR Spectroscopy:
 - Oxetane Carbons: The carbons bonded to the oxygen (C2 and C4) will be the most downfield, likely $> \delta$ 70 ppm. The carbon attached to the nitrogen (C3) would appear around δ 50-60 ppm.
 - Cyclobutane Carbons: The carbon attached to the nitrogen (C1) would be in the δ 40-50 ppm range, with the other carbons appearing further upfield.
- Infrared (IR) Spectroscopy:
 - A single, characteristic N-H stretch for a secondary amine will be present in the $3350\text{--}3310\text{ cm}^{-1}$ region.[\[9\]](#)[\[12\]](#) This band is typically sharper and weaker than an O-H stretch.
 - Strong C-O-C stretching vibrations for the cyclic ether (oxetane) will appear in the $1150\text{--}1050\text{ cm}^{-1}$ range.
 - A C-N stretching vibration for the aliphatic amine will be observed around $1250\text{--}1020\text{ cm}^{-1}$.[\[12\]](#)
- Mass Spectrometry:

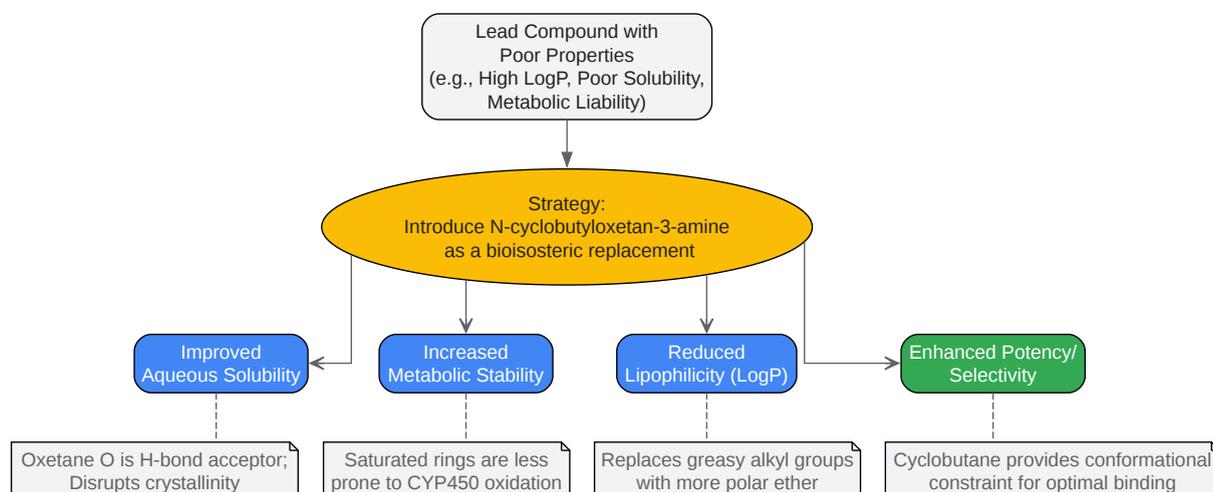
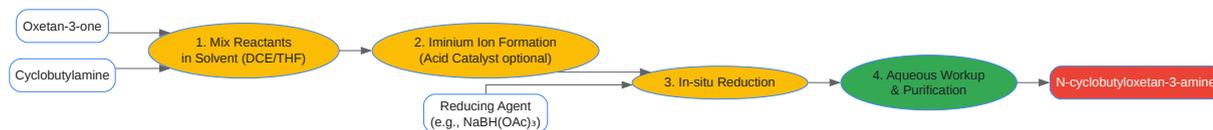
- The molecular ion peak (M^+) would be observed at $m/z = 127$.
- In accordance with the nitrogen rule, the molecular weight is odd, indicating the presence of a single nitrogen atom.[11]
- A prominent fragmentation pattern would be α -cleavage adjacent to the nitrogen atom, a characteristic fragmentation for aliphatic amines.[13]

Synthesis and Chemical Reactivity

A robust and scalable synthesis is paramount for the widespread adoption of a building block. The most direct and field-proven method for preparing **N-cyclobutyloxetan-3-amine** is through reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-3-one

This procedure leverages the reaction between a ketone (oxetan-3-one) and a primary amine (cyclobutylamine) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.



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